molecular formula C11H14N4O3 B096316 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine CAS No. 16006-64-7

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine

Número de catálogo: B096316
Número CAS: 16006-64-7
Peso molecular: 250.25 g/mol
Clave InChI: SJXRKKYXNZWKDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is a purine nucleoside analog that serves as a critical research tool in developing novel cancer therapies, particularly in the field of gene-directed enzyme prodrug therapy (GDEPT) . Its primary research value lies in its role as a prodrug that is selectively activated by the bacterial enzyme Escherichia coli purine nucleoside phosphorylase (PNP) . In this mechanism, E. coli PNP cleaves the compound to release the highly toxic purine analog, 6-methylpurine, which effectively kills tumor cells . Studies have demonstrated that this approach results in excellent antitumor activity and lasting regressions in models such as gliomas that express the bacterial PNP enzyme . The structural basis for this specific substrate-enzyme interaction has been confirmed through X-ray crystallography, which shows the compound bound within the active site of E. coli PNP . This compound is intended for research applications only and is a key component for investigating targeted prodrug activation strategies against solid tumors. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXRKKYXNZWKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936214
Record name 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16006-64-7
Record name NSC103543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpurine 2'-deoxyriboside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, a purine nucleoside analog, has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This compound functions through various mechanisms, including inhibition of nucleic acid synthesis and modulation of cellular signaling pathways.

  • Chemical Formula : C11_{11}H14_{14}N4_4O3_3
  • Molecular Weight : 250.2539 g/mol
  • Structure : The compound features a ribofuranosyl moiety linked to a methylated purine base, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several key mechanisms:

  • Antiviral Activity : This compound exhibits significant antiviral properties against various viruses, including:
    • HIV
    • HCV
    • Influenza Virus
    • Dengue Virus .
  • Antitumor Effects : The compound has shown broad antitumor activity, likely due to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
  • Inhibition of Nucleoside Kinases : It acts as a substrate and inhibitor for adenosine kinase, which is critical in the purine salvage pathway. This inhibition can lead to altered nucleotide metabolism, affecting cell proliferation and survival .
  • Modulation of Signaling Pathways : The compound influences several cellular pathways, including:
    • MAPK/ERK Pathway
    • PI3K/Akt/mTOR Pathway
    • NF-κB Signaling .

Biological Activity Summary Table

Biological ActivityMechanism of ActionReferences
AntiviralInhibits viral replication by targeting nucleoside metabolism
AntitumorInterferes with DNA synthesis and repair
Inhibition of KinasesModulates adenosine kinase activity
Signaling PathwaysAffects MAPK/ERK and PI3K/Akt pathways

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the replication of HIV in vitro, showcasing its potential as an antiviral therapeutic agent .
  • Antitumor Activity : In preclinical models, the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. This effect was linked to its ability to induce apoptosis and inhibit cell cycle progression .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related nucleoside analogs revealed that modifications to the ribose moiety could enhance the potency against specific kinases involved in tumor growth, suggesting avenues for further drug development .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Modifications PNP Substrate Efficiency Cytotoxicity (IC₅₀) Bystander Effect Key References
MeP-dR 6-Me purine + 2'-deoxyribose High (E. coli PNP) 0.1–1 µM Strong
Fludarabine (F-araA) 2-Fluoroadenine + β-D-arabinofuranose Moderate 1–10 µM Moderate
2-Fluoro-2'-deoxyadenosine (F-dAdo) 2-Fluoroadenine + 2'-deoxyribose High 0.01–0.1 µM Strong
Me(talo)-MeP-R 6-Me purine + 6'-deoxy-α-L-talofuranose Low (requires PNP mutants) >100 µM Weak
Me(allo)-MeP-R 6-Me purine + 6'-deoxy-β-D-allofuranose Low >100 µM Weak
5',5'-Dimethyl-MeP-R 6-Me purine + 5',5'-di-C-methyl-ribofuranose Low >100 µM Weak

Key Differences and Research Findings

Substrate Specificity and Toxicity
  • MeP-dR vs. F-dAdo/F-araA :
    MeP-dR and F-dAdo are efficiently cleaved by E. coli PNP, releasing MeP and 2-fluoroadenine (F-Ade), respectively. F-Ade is 1,000-fold more cytotoxic than 5-fluorouracil (5FU) in leukemic cells, while MeP is 10-fold more potent . However, F-araA (fludarabine) requires additional phosphorylation for activation, limiting its bystander effect compared to MeP-dR .

  • Sugar Modifications: Compounds like Me(talo)-MeP-R and Me(allo)-MeP-R feature altered sugar conformations (L-talofuranose or D-allofuranose), which sterically clash with Met64 in E. coli PNP’s ribose-binding pocket. This reduces cleavage efficiency unless engineered PNP mutants (e.g., M64A/V/I/Q) are used . These analogs exhibit minimal systemic toxicity but require localized enzyme expression for activation .
Bystander Effect and Therapeutic Limitations
  • MeP-dR and F-dAdo produce highly diffusible toxins (MeP, F-Ade), enabling bystander killing even with <1% PNP-expressing cells .
  • Drawbacks : Gut flora PNP can cleave MeP-dR, causing off-target toxicity. Modified analogs (e.g., Me(talo)-MeP-R) circumvent this but sacrifice potency .
Resistance Mechanisms
  • Resistance to MeP-dR in fungi (e.g., Neurospora crassa) and protists (e.g., Tetrahymena) arises from defective APRTase, preventing MeP conversion to toxic nucleotides .

Métodos De Preparación

Esterification and Chlorination

Inosine undergoes esterification with acetic anhydride to protect hydroxyl groups, forming a triacetylated intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst replaces the 6-hydroxyl group with chlorine, yielding 6-chloropurine nucleoside (4). Optimal conditions for chlorination include a 1:3.5–20 molar ratio of acetylhypoxanthine to POCl₃ at 70–105°C for 4–8 hours, achieving yields exceeding 85%.

Methylation via Cross-Coupling

The critical C-6 methyl group is introduced via a palladium-catalyzed cross-coupling reaction. Treatment of 6-chloropurine nucleoside (4) with methylzinc bromide (CH₃ZnBr) in tetrahydrofuran (THF), catalyzed by tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd], replaces chlorine with a methyl group. This step proceeds at 55°C for 12–24 hours, achieving yields of 82–95% depending on the zinc reagent and reaction scale.

Deprotection and Purification

Final deprotection of the sugar moiety involves sequential hydrolysis of acetyl groups using methanolic ammonia, followed by silica gel chromatography to isolate the target compound. Overall yields for this route range from 65–75%.

Vorbrüggen Glycosylation Strategy

An alternative method employs Vorbrüggen glycosylation to construct the nucleoside bond directly. This approach, adapted from protocols for related 6-methylpurine derivatives, avoids multi-step functionalization of preformed nucleosides.

Glycosyl Donor Preparation

The 2-deoxyribofuranose donor is synthesized from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (4). Key steps include:

  • Benzylation : Protection of C-3 and C-5 hydroxyls with benzyl groups.

  • Acetylation : Installation of acetyl groups at C-1 and C-2 to enhance leaving-group ability.

  • Isomerization : Acid-catalyzed rearrangement to yield the β-D-ribofuranosyl configuration.

Coupling with 6-Methylpurine

The glycosyl donor is reacted with silylated 6-methylpurine under Vorbrüggen conditions (trimethylsilyl triflate as a catalyst in acetonitrile). This forms the β-glycosidic bond with high stereoselectivity.

Deprotection and Yield Optimization

Removal of benzyl and acetyl protecting groups via hydrogenolysis and alkaline hydrolysis, respectively, affords the final product. This method achieves yields of 70–80%, though scalability is limited by the complexity of glycosyl donor synthesis.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesChallengesYield (%)Scalability
Chlorination/Cross-CouplingHigh yields, reproducible conditionsMulti-step purification required65–75Industrial
Vorbrüggen GlycosylationDirect glycosidic bond formationComplex donor synthesis70–80Laboratory
EnzymaticStereoselective, green chemistryUnproven for target compoundN/ATheoretical

The chlorination/cross-coupling method is favored for industrial-scale production due to its reliability and high yields. In contrast, Vorbrüggen glycosylation offers academic utility for exploring sugar-modified analogs but faces scalability hurdles.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Chlorination : POCl₃ reactions require anhydrous conditions in dichloromethane or toluene.

  • Cross-Coupling : THF at 55°C optimally balances reaction rate and catalyst stability.

Catalytic Efficiency

The (Ph₃P)₄Pd catalyst load can be reduced to 0.05 equivalents without compromising yield, minimizing costs.

Protecting Group Strategy

Benzyl groups outperform acetyl groups in glycosylation reactions due to their stability under acidic conditions .

Q & A

Basic: What are the established synthetic routes for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, and what are their comparative yields?

Methodological Answer:
The compound is synthesized via two primary routes:

  • Pd-Catalyzed Cross-Coupling : A (Ph₃P)₄Pd-mediated reaction between methylzinc bromide (CH₃ZnBr) and 6-chloropurine derivatives achieves yields >85%. This method is efficient for producing gram-scale quantities, critical for preclinical studies .
  • Vorbrüggen Glycosylation : Coupling 6-methylpurine with activated sugar donors (e.g., 1-O-acetyl-3-O-benzyl-2,5-di-O-benzoyl-α-L-talofuranose) under silylation conditions, followed by deprotection, yields ~70-75% product. This approach allows stereochemical control but requires multi-step purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
Reactant of Route 2
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.